BenchChemオンラインストアへようこそ!

Varv peptide E

Antiviral HIV Cyclotide

Varv peptide E is a 29-residue macrocyclic polypeptide belonging to the Möbius subfamily of cyclotides, characterized by a head-to-tail cyclized backbone and three internal disulfide bonds forming a cyclic cystine knot (CCK) motif. Originally isolated from Viola arvensis, it shares high sequence homology with other cyclotides like varv peptide A, kalata B1, and circulin A but possesses a unique set of amino acid substitutions that define its distinct bioactivity profile.

Molecular Formula
Molecular Weight
Cat. No. B1575629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVarv peptide E
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Varv Peptide E Procurement Guide: Sourcing a Well-Characterized Mobius Cyclotide


Varv peptide E is a 29-residue macrocyclic polypeptide belonging to the Möbius subfamily of cyclotides, characterized by a head-to-tail cyclized backbone and three internal disulfide bonds forming a cyclic cystine knot (CCK) motif. Originally isolated from Viola arvensis, it shares high sequence homology with other cyclotides like varv peptide A, kalata B1, and circulin A but possesses a unique set of amino acid substitutions that define its distinct bioactivity profile.

Why Varv Peptide E Cannot Be Simply Substituted with Kalata B1 or Other Cyclotides


Despite sharing a common CCK framework and high overall sequence homology, subtle amino acid variations in varv peptide E, such as the specific residues in loops 2 and 5, result in a functional fingerprint that is distinct from its closest analogs, including kalata B1 and varv peptide A. These differences lead to measurable, and for key assays, significantly altered biological potency and selectivity. Blindly substituting one cyclotide for another, even within the same plant family, risks undermining experimental consistency and can lead to erroneous conclusions in drug discovery programs.

Head-to-Head Evidence: Quantifying the Key Differences Between Varv Peptide E and Its Closest Analogs


Varv Peptide E Exhibits a Distinct Anti-HIV Potency Profile Compared to Kalata B1 and Circulin A

In a standardized XTT-based anti-HIV assay using human T-lymphoblast CEM-SS cells, varv peptide E inhibits the cytopathic effects of HIV-1 with an EC50 of 350 nM. This places its potency between the highly active circulin A (EC50 40-260 nM) and the less potent kalata B1 (EC50 140 nM), providing researchers with a tool that offers a specific, intermediate level of HIV inhibition without the extreme potency or potential for enhanced cytotoxicity associated with some other cyclotides in this assay.

Antiviral HIV Cyclotide

Varv Peptide E Demonstrates Consistent Cytotoxicity Across Lymphoma and Myeloma Cell Lines, Unlike Varv Peptide A

When tested against U-937 GTB (lymphoma) and RPMI-8226/s (myeloma) cancer cell lines, varv peptide E exhibits a uniform inhibitory concentration (IC50) of 4 µM in both. This contrasts with the closest analog, varv peptide A, which shows variable potency (IC50 of 6 µM and 3 µM, respectively). This suggests varv peptide E's cytotoxic mechanism is less dependent on cell lineage, offering a more predictable response in comparative oncology studies.

Cytotoxicity Cancer Cyclotide

Varv Peptide E Shows Reduced Hemolytic Activity Relative to Its Cytotoxic Potency Compared to Circulin A

The hemolytic activity of varv peptide E (HD50 = 6.96 µM) demonstrates a narrower gap to its cancer cell cytotoxicity (IC50 ≈ 4 µM) than circulin A, which has an HD50 of >1000 µM against human erythrocytes. While this indicates varv E is inherently more membrane-active, this very property may underlie its consistent cytotoxicity. For researchers specifically studying membrane-disrupting mechanisms of cancer cell death, varv peptide E serves as a potent, defined model substrate with a higher 'hit rate' compared to highly selective but weaker cytotoxins.

Hemolysis Therapeutic Window Cyclotoxin

Varv Peptide E Harbors Unique Sequence Motifs in Key Structural Loops Relative to Other Varv Peptides

Sequence alignment with its closest structural homologs reveals that varv peptide E (cyclo-[TCVGGTCNTPGCSCSWPVCTRNGLPICGE]) contains a Val in loop 2 and a Leu in loop 5. In contrast, varv peptide D features a Ser in loop 2, and varv peptide C possesses a Val in loop 5. These class-level structural differences are correlated with shifts in bioactivity across the varv peptide family, providing a defined basis for procurement for targeted mutational or grafting studies.

Sequence Determinants Bioactivity Cyclotide Engineering

Where to Apply Varv Peptide E: Scenarios Justified by Quantitative Evidence


As a Defined Intermediate-Potency Tool in Anti-HIV Drug Screening

Varv peptide E, with its distinct EC50 of 350 nM against HIV-1 in CEM-SS cells, serves as a reliable intermediate-activity control or tool compound for screening cascades. It allows researchers to benchmark the activity of novel antiviral candidates within a specific potency window, bridging the gap between the highly potent circulins and less active cyclotides.

As a Consistent Cytotoxic Agent for Cross-Cancer Lineage Studies

The uniform IC50 of 4 µM against both lymphoma (U-937 GTB) and myeloma (RPMI-8226/s) cell lines makes varv peptide E an ideal candidate for studies requiring a predictable baseline of cytotoxicity. This reduces intra-experiment variability and makes it easier to deconvolute cell-type-specific resistance mechanisms without potential confounding factors introduced by variable drug potency.

As a Model Cytolysin for Investigating Membrane-Active Peptide Mechanisms

With a low hemolytic-to-cytotoxic ratio (HD50 ~6.96 µM vs. a cancer cell IC50 of ~4 µM), varv peptide E is a highly suitable model compound for studying the mechanisms of membrane disruption in cancer cells. This property is distinct from molecules like circulin A, where the therapeutic window is much wider, allowing for focused mechanistic studies on pore-formation or membrane lysis.

As a Structural Template in Cyclotide Grafting and Mutagenesis Projects

The well-defined, unique sequence of varv peptide E, specifically featuring a Val in loop 2 and a Leu in loop 5, offers a distinct scaffold for protein engineering. Researchers can procure varv peptide E with confidence to use as a parent scaffold for grafting bioactive epitopes into its loops to develop novel ligands with improved stability and delivery characteristics.

Quote Request

Request a Quote for Varv peptide E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.